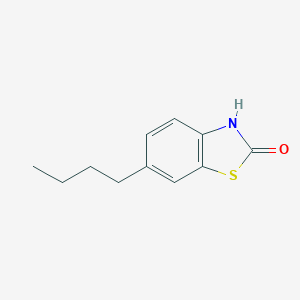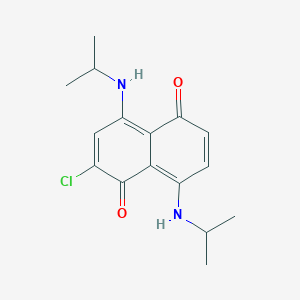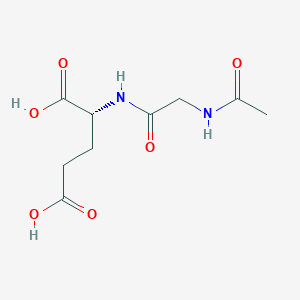
6-Butyl-1,3-benzothiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Butyl-1,3-benzothiazol-2(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBOT and is a heterocyclic organic compound with the molecular formula C11H13NOS. The compound has a yellowish-green color, and its molecular weight is 211.3 g/mol.
作用機序
The mechanism of action of 6-Butyl-1,3-benzothiazol-2(3H)-one involves its ability to chelate metal ions such as copper and zinc. The compound forms a complex with these metal ions, leading to a change in its fluorescence properties. The complex formation also results in the generation of reactive oxygen species, which can cause damage to cancer cells during photodynamic therapy.
Biochemical and Physiological Effects:
6-Butyl-1,3-benzothiazol-2(3H)-one has been shown to have low toxicity and is well-tolerated in living organisms. The compound has been found to accumulate in cancer cells, making it an effective photosensitizer for photodynamic therapy. Additionally, BBOT has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
実験室実験の利点と制限
One of the main advantages of using 6-Butyl-1,3-benzothiazol-2(3H)-one in lab experiments is its high sensitivity and selectivity for metal ions such as copper and zinc. The compound is also easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using BBOT is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the use of 6-Butyl-1,3-benzothiazol-2(3H)-one in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions in living organisms. Additionally, BBOT could be used in the development of new photosensitizers for photodynamic therapy, with improved selectivity and efficacy. Finally, the compound could be used in the development of new fluorescent dyes for the labeling of biomolecules in biochemistry and molecular biology.
合成法
The synthesis of 6-Butyl-1,3-benzothiazol-2(3H)-one is carried out using a multi-step process that involves the reaction of 2-aminobenzenethiol with butyraldehyde in the presence of an acid catalyst. The reaction is then followed by the oxidation of the resulting intermediate product using hydrogen peroxide and acetic acid. The final product is then purified using column chromatography.
科学的研究の応用
6-Butyl-1,3-benzothiazol-2(3H)-one has shown potential applications in various fields of scientific research. The compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, BBOT has been used as a fluorescent dye for the labeling of proteins and nucleic acids in biochemistry and molecular biology.
特性
CAS番号 |
135792-92-6 |
|---|---|
製品名 |
6-Butyl-1,3-benzothiazol-2(3H)-one |
分子式 |
C11H13NOS |
分子量 |
207.29 g/mol |
IUPAC名 |
6-butyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C11H13NOS/c1-2-3-4-8-5-6-9-10(7-8)14-11(13)12-9/h5-7H,2-4H2,1H3,(H,12,13) |
InChIキー |
INUTZCNYJJCMOK-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)NC(=O)S2 |
正規SMILES |
CCCCC1=CC2=C(C=C1)NC(=O)S2 |
同義語 |
6-BUTYL-2(3H)-BENZOTHIAZOLONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)


![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)
![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)







